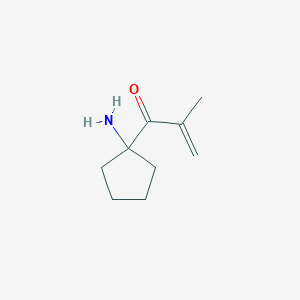
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyhexylsulfanyl side chain, and a carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines.
科学的研究の応用
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyhexylsulfanyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-(1-hydroxyhexyl)propanoic acid: Lacks the sulfanyl group, which may affect its reactivity and interactions.
(2R)-2-amino-3-(1-hydroxybutylsulfanyl)propanoic acid: Has a shorter hydroxyalkyl chain, which may influence its solubility and biological activity.
Uniqueness
The presence of the hydroxyhexylsulfanyl side chain in (2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid makes it unique compared to other amino acid derivatives. This structural feature can enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for research and development .
特性
CAS番号 |
205173-20-2 |
|---|---|
分子式 |
C9H19NO3S |
分子量 |
221.32 g/mol |
IUPAC名 |
(2R)-2-amino-3-(1-hydroxyhexan-3-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |
InChIキー |
GTJBXOQYHBJVCS-MQWKRIRWSA-N |
異性体SMILES |
CCCC(CCO)SC[C@@H](C(=O)O)N |
正規SMILES |
CCCC(CCO)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)



![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)



